molecular formula C20H27N7O B6460578 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549049-69-4

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No. B6460578
CAS RN: 2549049-69-4
M. Wt: 381.5 g/mol
InChI Key: PHSPOTZQEGLYAB-UHFFFAOYSA-N
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Description

4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C20H27N7O and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is 381.22770851 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

The compound’s structure suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria and fungi. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .

Analgesic Effects

Interestingly, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, a related compound, has demonstrated analgesic properties comparable to aspirin . It’s worth exploring whether our target compound shares similar effects.

Herbicide Development

In silico studies have identified eight promising compounds, including derivatives of our target, as potential herbicides. These compounds exhibit favorable physicochemical profiles and docking scores, making them attractive candidates for weed control .

properties

IUPAC Name

4-[6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h5-6,15H,1-4,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSPOTZQEGLYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

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